molecular formula C20H22FNO3 B2494040 [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794938-48-9

[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No. B2494040
CAS RN: 1794938-48-9
M. Wt: 343.398
InChI Key: XWMLKNWHQLRWOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves multistep reactions that yield various fluorinated and non-fluorinated derivatives. For instance, alkyl 2-(2-fluoro-anilino)-2-oxo-acetates undergo complex reactions to produce dialkyl 1-(2-fluorophenyl)-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields, showcasing the intricate process of synthesizing fluorinated derivatives with significant structural similarities (Yavari, Nasiri, & Djahaniani, 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been elucidated through X-ray diffraction, revealing intricate details like intramolecular hydrogen bonding that influences the compound's stability and reactivity (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. For instance, fluorinated dialkyl 2-[(tert-butylimino)-methylene]-3-[(2-alkoxy-2-oxoacetyl)-2-fluoroanilino]-succinates demonstrate dynamic NMR effects due to restricted rotation around the N-aryl single bond, indicative of the complex chemical behavior of these molecules (Yavari, Nasiri, Djahaniani, & Bijanzadeh, 2005).

Physical Properties Analysis

The physical properties of related fluorophenyl compounds, such as their solvatomorphism and crystallization behavior, have been studied to understand their stability under different conditions. The analysis of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals insights into its solvatomorphic forms, indicating the influence of solvent molecules on its crystal packing and stability (Cleetus et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Compounds : Fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates are produced through a reaction involving alkyl 2-(2-fluoro-anilino)-2-oxo-acetates, which may relate to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate. These compounds demonstrate interesting chemical properties, such as observable atropisomerism due to the high energy barrier for rotation around the N-aryl single bond (Yavari, Nasiri, & Djahaniani, 2005).

  • Crystal Structure Analysis : Research on related fluorophenyl compounds includes the characterization of their crystal structures. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized and characterized, providing insights into the crystallography of similar fluorophenyl compounds (Sapnakumari et al., 2014).

Biological and Pharmaceutical Research

  • Potential Anti-Cancer Agent : A quinazolinone-based derivative showing similarities to [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent. It exhibited cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).

  • In Vivo and In Vitro Applications : The metabolism of related compounds, such as fluenethyl or 2-fluoroethyl (4-biphenylyl) acetate, has been studied in various organisms. These studies provide a framework for understanding the biotransformation of similar fluorophenyl compounds in biological systems (Johannsen & Knowles, 1974).

Material Science and Electronics

  • Electronic Device Applications : ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites, similar in structure to the compound of interest, have been synthesized for potential use in electronic devices. These materials showed improved dielectric properties, suggesting applications in dielectric device technologies (Erol et al., 2022).

properties

IUPAC Name

[2-(4-butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-2-3-5-15-8-10-18(11-9-15)22-19(23)14-25-20(24)13-16-6-4-7-17(21)12-16/h4,6-12H,2-3,5,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLKNWHQLRWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

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